molecular formula C11H10N2O B067205 4-(2-Methylpyrimidin-5-yl)phenol CAS No. 193885-92-6

4-(2-Methylpyrimidin-5-yl)phenol

Cat. No.: B067205
CAS No.: 193885-92-6
M. Wt: 186.21 g/mol
InChI Key: ZLXLJYPAHLTLAT-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-5-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and linked to a phenolic hydroxyl group via a phenyl moiety. Its structure combines the electron-rich pyrimidine system with the polar phenolic group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

193885-92-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(2-methylpyrimidin-5-yl)phenol

InChI

InChI=1S/C11H10N2O/c1-8-12-6-10(7-13-8)9-2-4-11(14)5-3-9/h2-7,14H,1H3

InChI Key

ZLXLJYPAHLTLAT-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)O

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)O

Synonyms

Phenol, 4-(2-methyl-5-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent differences:

Compound Name Substituents on Pyrimidine/Phenol Rings Molecular Formula Key Structural Features Reference
4-(2-Methylpyrimidin-5-yl)phenol - 2-Methylpyrimidinyl
- Phenolic -OH
C₁₁H₁₁N₂O Planar pyrimidine-phenol linkage; potential for intramolecular hydrogen bonding Inferred
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 6-Methyl, 2-phenylpyrimidine
- Fluorophenyl, methoxyphenyl substituents
C₂₆H₂₄FN₅O Twisted conformation due to dihedral angles (12.8°–86.1°); weak C–H⋯O hydrogen bonds
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol - 4-Methoxyphenoxy
- 2-Methylbenzyloxy
C₂₅H₂₂N₂O₄ Bulky substituents increase steric hindrance; enhanced lipophilicity
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol - 2-Amino, 6-methylpyrimidine
- 4-Fluorobenzyloxy
C₂₅H₂₂FN₃O₃ Electron-withdrawing (F) and donating (OCH₃) groups; impacts electronic density

Key Observations :

  • Substituent Position: The 2-methyl group on the pyrimidine ring in this compound may enhance steric stability compared to unsubstituted pyrimidines, similar to 6-methyl derivatives in and .
  • Hydrogen Bonding: Unlike N-(2-Fluorophenyl)-... (), which lacks strong hydrogen bonds, the phenolic -OH in the target compound could facilitate intermolecular interactions, improving solubility or crystal packing.

Physicochemical Properties

  • Solubility: The phenolic -OH group in this compound likely increases aqueous solubility compared to non-polar analogues like 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-... (), where bulky substituents dominate.
  • Lipophilicity : The methyl group on pyrimidine may moderately enhance lipophilicity, but less so than the benzyloxy groups in and .

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